molecular formula C20H18O8 B8342243 Di-para-toluoyl-L-tartaric acid

Di-para-toluoyl-L-tartaric acid

Cat. No. B8342243
M. Wt: 386.4 g/mol
InChI Key: NTOIKDYVJIWVSU-PMACEKPBSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04798895

Procedure details

(±)-10-(3 Dimethy]amino-2-methylpropyl)-2-methoxyphenothiazine (16.5 g; 0.05 mole), (-)-di(p-toluoyl)-L-tartaric acid monohydrate (10.15 g; 0.025 mole) and ethanol (75 cc) are introduced into a 250-cc three-necked round-bottomed flask equipped with a mechanical stirrer, a condenser and a nitrogen inlet. The stirred mixture is heated to 60° C. until a homogeneous solution is obtained. The mixture is cooled to 50° C. and crystallization is then seeded by adding a few crystals of the neutral salt of (-)-di(p-toluoyl)tartaric acid and the dextrorotatory base. While stirring is maintained, the mixture is kept for 1 hour at 50° C., cooled to 20° C. in the course of 2 hours, and maintained at 20° C. for 1 hour. The crystals obtained are separated by filtration, washed with ethanol (2×30 cc) and then dried. The neutral salt (12.99 g) of (-)-di(p-toluoyl)tartaric acid and dextrorotatory 10-(3-dimethylamino-2-methylpropyl) -2-methoxyphenothiazine is thereby obtained.
Quantity
16.5 g
Type
reactant
Reaction Step One
Quantity
10.15 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
COC1C=CC2SC3C(=CC=CC=3)NC=2C=1.O.[C:18]1([CH3:45])[CH:23]=[CH:22][C:21]([C:24]([C@@:26]([C:42]([OH:44])=[O:43])([OH:41])[C@@:27]([C:32]([C:34]2[CH:39]=[CH:38][C:37]([CH3:40])=[CH:36][CH:35]=2)=[O:33])([OH:31])[C:28]([OH:30])=[O:29])=[O:25])=[CH:20][CH:19]=1>C(O)C>[C:18]1([CH3:45])[CH:23]=[CH:22][C:21]([C:24]([C:26]([C:42]([OH:44])=[O:43])([OH:41])[C:27]([C:32]([C:34]2[CH:35]=[CH:36][C:37]([CH3:40])=[CH:38][CH:39]=2)=[O:33])([OH:31])[C:28]([OH:30])=[O:29])=[O:25])=[CH:20][CH:19]=1 |f:1.2|

Inputs

Step One
Name
Quantity
16.5 g
Type
reactant
Smiles
COC1=CC=2NC3=CC=CC=C3SC2C=C1
Name
Quantity
10.15 g
Type
reactant
Smiles
O.C1(=CC=C(C=C1)C(=O)[C@]([C@](C(=O)O)(O)C(=O)C1=CC=C(C=C1)C)(O)C(=O)O)C
Name
Quantity
75 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
While stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a mechanical stirrer, a condenser and a nitrogen inlet
CUSTOM
Type
CUSTOM
Details
is obtained
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled to 50° C.
CUSTOM
Type
CUSTOM
Details
crystallization
ADDITION
Type
ADDITION
Details
by adding a few crystals of the neutral salt of (-)-di(p-toluoyl)tartaric acid
TEMPERATURE
Type
TEMPERATURE
Details
is maintained
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 20° C. in the course of 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
maintained at 20° C. for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The crystals obtained
CUSTOM
Type
CUSTOM
Details
are separated by filtration
WASH
Type
WASH
Details
washed with ethanol (2×30 cc)
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(=CC=C(C=C1)C(=O)C(C(C(=O)O)(O)C(=O)C1=CC=C(C=C1)C)(O)C(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 12.99 g
YIELD: CALCULATEDPERCENTYIELD 134.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04798895

Procedure details

(±)-10-(3 Dimethy]amino-2-methylpropyl)-2-methoxyphenothiazine (16.5 g; 0.05 mole), (-)-di(p-toluoyl)-L-tartaric acid monohydrate (10.15 g; 0.025 mole) and ethanol (75 cc) are introduced into a 250-cc three-necked round-bottomed flask equipped with a mechanical stirrer, a condenser and a nitrogen inlet. The stirred mixture is heated to 60° C. until a homogeneous solution is obtained. The mixture is cooled to 50° C. and crystallization is then seeded by adding a few crystals of the neutral salt of (-)-di(p-toluoyl)tartaric acid and the dextrorotatory base. While stirring is maintained, the mixture is kept for 1 hour at 50° C., cooled to 20° C. in the course of 2 hours, and maintained at 20° C. for 1 hour. The crystals obtained are separated by filtration, washed with ethanol (2×30 cc) and then dried. The neutral salt (12.99 g) of (-)-di(p-toluoyl)tartaric acid and dextrorotatory 10-(3-dimethylamino-2-methylpropyl) -2-methoxyphenothiazine is thereby obtained.
Quantity
16.5 g
Type
reactant
Reaction Step One
Quantity
10.15 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
COC1C=CC2SC3C(=CC=CC=3)NC=2C=1.O.[C:18]1([CH3:45])[CH:23]=[CH:22][C:21]([C:24]([C@@:26]([C:42]([OH:44])=[O:43])([OH:41])[C@@:27]([C:32]([C:34]2[CH:39]=[CH:38][C:37]([CH3:40])=[CH:36][CH:35]=2)=[O:33])([OH:31])[C:28]([OH:30])=[O:29])=[O:25])=[CH:20][CH:19]=1>C(O)C>[C:18]1([CH3:45])[CH:23]=[CH:22][C:21]([C:24]([C:26]([C:42]([OH:44])=[O:43])([OH:41])[C:27]([C:32]([C:34]2[CH:35]=[CH:36][C:37]([CH3:40])=[CH:38][CH:39]=2)=[O:33])([OH:31])[C:28]([OH:30])=[O:29])=[O:25])=[CH:20][CH:19]=1 |f:1.2|

Inputs

Step One
Name
Quantity
16.5 g
Type
reactant
Smiles
COC1=CC=2NC3=CC=CC=C3SC2C=C1
Name
Quantity
10.15 g
Type
reactant
Smiles
O.C1(=CC=C(C=C1)C(=O)[C@]([C@](C(=O)O)(O)C(=O)C1=CC=C(C=C1)C)(O)C(=O)O)C
Name
Quantity
75 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
While stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a mechanical stirrer, a condenser and a nitrogen inlet
CUSTOM
Type
CUSTOM
Details
is obtained
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled to 50° C.
CUSTOM
Type
CUSTOM
Details
crystallization
ADDITION
Type
ADDITION
Details
by adding a few crystals of the neutral salt of (-)-di(p-toluoyl)tartaric acid
TEMPERATURE
Type
TEMPERATURE
Details
is maintained
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 20° C. in the course of 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
maintained at 20° C. for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The crystals obtained
CUSTOM
Type
CUSTOM
Details
are separated by filtration
WASH
Type
WASH
Details
washed with ethanol (2×30 cc)
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(=CC=C(C=C1)C(=O)C(C(C(=O)O)(O)C(=O)C1=CC=C(C=C1)C)(O)C(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 12.99 g
YIELD: CALCULATEDPERCENTYIELD 134.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.